molecular formula C25H28N2O5 B11244771 methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B11244771
M. Wt: 436.5 g/mol
InChI Key: JATNHLSFCMXORH-UHFFFAOYSA-N
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Description

Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate is a complex organic compound that features both indole and benzodioxepin moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The benzodioxepin ring system is also notable for its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate involves multiple steps. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, which can have significant biological activities .

Scientific Research Applications

Methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 1-({[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]carbamoyl}methyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The benzodioxepin ring may enhance the compound’s binding affinity and specificity . The pathways involved often include signal transduction and gene expression regulation .

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 1-[2-[[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino]-2-oxoethyl]indole-3-carboxylate

InChI

InChI=1S/C25H28N2O5/c1-16(2)24(17-9-10-21-22(13-17)32-12-6-11-31-21)26-23(28)15-27-14-19(25(29)30-3)18-7-4-5-8-20(18)27/h4-5,7-10,13-14,16,24H,6,11-12,15H2,1-3H3,(H,26,28)

InChI Key

JATNHLSFCMXORH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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